molecular formula C26H22ClNO5 B4787116 [4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate

[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate

Cat. No.: B4787116
M. Wt: 463.9 g/mol
InChI Key: VOBUUJUFUWASMW-XSFVSMFZSA-N
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Description

[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate is a complex organic compound characterized by its unique structural features, including a cyanoethenyl group and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with 2-methoxyphenylacetonitrile under basic conditions to form the intermediate 4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl. This intermediate is then esterified with 2-(2-ethoxyphenoxy)acetic acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of the cyano group results in primary amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development and biochemical studies .

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its efficacy in treating certain diseases, leveraging its ability to interact with specific molecular targets .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of [4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate involves its interaction with specific molecular targets. The cyanoethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles: These compounds share the cyanoethenyl group and exhibit similar reactivity and bioactivity.

    4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl 4-methoxybenzoate: This compound has a similar core structure but different ester groups, affecting its chemical properties and applications.

Uniqueness

The uniqueness of [4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate lies in its combination of functional groups, which confer distinct reactivity and potential bioactivity. Its specific ester group enhances its solubility and stability, making it more suitable for certain applications compared to similar compounds.

Properties

IUPAC Name

[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO5/c1-3-31-22-6-4-5-7-23(22)32-17-26(29)33-24-13-8-18(15-25(24)30-2)14-20(16-28)19-9-11-21(27)12-10-19/h4-15H,3,17H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBUUJUFUWASMW-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)OC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCC(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate
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[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate
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[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate
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[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate

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